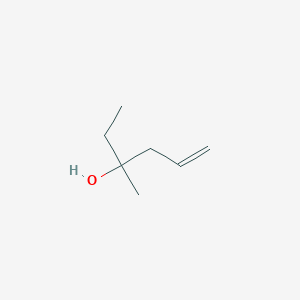

3-Methyl-5-hexen-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBARKLJMQRUBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935560 | |

| Record name | 3-Methylhex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-44-4 | |

| Record name | 3-Methyl-5-hexen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-hexen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-5-hexen-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Methyl-5-hexen-3-ol

This compound is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring both a hydroxyl group and a terminal alkene, allows for a wide range of subsequent chemical transformations. This guide provides an in-depth, practical approach to the synthesis and characterization of this compound, grounded in established chemical principles and validated analytical techniques. Our focus is on providing not just a protocol, but a comprehensive understanding of the underlying chemistry to empower researchers in their synthetic endeavors.

Part 1: Synthesis via Grignard Reaction: A Controlled Approach to Carbon-Carbon Bond Formation

The Grignard reaction is a robust and widely utilized method for creating new carbon-carbon bonds.[1][2] The synthesis of this compound is a classic example of this reaction, involving the nucleophilic addition of an organomagnesium halide to a ketone.[1][3]

Reaction Mechanism: A Step-by-Step Look at the Transformation

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.

-

Formation of Allylmagnesium Bromide: Magnesium metal reacts with allyl bromide in an anhydrous ether solvent. The magnesium inserts itself into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[4] This highly reactive organometallic compound is known as a Grignard reagent.

-

Nucleophilic Attack: The nucleophilic carbon of the allylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl ethyl ketone. This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide salt.[3][5]

-

Protonation: The reaction mixture is then treated with a mild acid, typically in an aqueous solution, to protonate the alkoxide and yield the final product, this compound.[6]

Diagram 1: Synthesis Pathway of this compound

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Magnesium Turnings | Mg | 24.31 | Highly reactive with protic solvents |

| Allyl Bromide | C₃H₅Br | 120.99 | Lachrymator, moisture sensitive |

| Methyl Ethyl Ketone | C₄H₈O | 72.11 | Flammable, volatile |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Extremely flammable, peroxide former |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Mild acid for workup |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying agent |

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. This ensures anhydrous conditions, critical for the success of the Grignard reaction.[7]

-

Grignard Reagent Formation:

-

Place magnesium turnings in the flask.

-

Add a solution of allyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium. Initiation is indicated by gentle bubbling and the disappearance of the characteristic iodine color (if used as an initiator).

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of methyl ethyl ketone in anhydrous diethyl ether to the dropping funnel.

-

Add the ketone solution dropwise to the Grignard reagent, maintaining a low temperature to control the exothermic reaction.

-

-

Workup and Isolation:

-

After the addition is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by fractional distillation to yield pure this compound.[8]

-

Part 2: Comprehensive Characterization: Validating Structure and Purity

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Diagram 2: Analytical Workflow for Characterization

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3500-3200 (broad)[9][10] |

| Alkene | =C-H stretch | 3100-3020[11] |

| Alkane | C-H stretch | 2960-2850[11] |

| Alkene | C=C stretch | ~1650[11] |

| Tertiary Alcohol | C-O stretch | ~1150[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shifts, splitting patterns, and integration values will be consistent with the structure of this compound.

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For a similar compound, 1-hexen-3-ol, ¹³C NMR data is available for comparison.[12]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 114.19 g/mol .[8][13][14][15] The mass spectrum of alcohols often shows a weak or absent molecular ion peak.[16] Common fragmentation patterns include the loss of alkyl groups adjacent to the hydroxyl group. For a similar compound, 5-methyl-5-hexen-3-ol, the molecular ion is not observed under electron impact ionization, and the highest mass ion is due to alpha-cleavage.[17]

Chromatographic Analysis

Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound.[18][19][20][21][22] A pure sample will exhibit a single major peak in the chromatogram. The retention time is a characteristic property of the compound under specific GC conditions.

Part 3: Safety and Handling

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic solvents. All reactions must be conducted under an inert atmosphere in anhydrous solvents.[4]

-

Diethyl Ether: Is extremely flammable and can form explosive peroxides upon storage. It should be handled in a well-ventilated fume hood away from ignition sources.

-

Allyl Bromide: Is a lachrymator and is toxic. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|1529-44-4. Retrieved from [Link]

-

Agilent Technologies. (2003). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography. Retrieved from [Link]

-

Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

-

Truman State University. (2011). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

-

LCGC International. (2024). Comparative Analysis Reveals Variability in Gas Chromatography Methods for Alcohol Quality Control. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H14O). Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

All 'Bout Chemistry. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. Retrieved from [Link]

-

Wipf Group. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Retrieved from [Link]

-

Pearson. (n.d.). Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-5-hexen-3-ol. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. rsc.org [rsc.org]

- 8. 3-甲基-5-己烯-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1-Hexen-3-ol(4798-44-1) 13C NMR [m.chemicalbook.com]

- 13. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.molbase.com [m.molbase.com]

- 15. This compound, 98% | Fisher Scientific [fishersci.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. hpst.cz [hpst.cz]

- 19. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]

- 20. chemlab.truman.edu [chemlab.truman.edu]

- 21. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 22. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Unveiling of 3-Methyl-5-hexen-3-ol: An In-Depth Technical Guide

Introduction

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. 3-Methyl-5-hexen-3-ol, a tertiary allylic alcohol, presents a valuable case study for the application of modern spectroscopic techniques. Its structure, containing a hydroxyl group, a carbon-carbon double bond, and various aliphatic protons and carbons, offers a rich tapestry of spectroscopic signals. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

The Strategic Importance of Spectroscopic Analysis

The choice of spectroscopic methods is not arbitrary; it is a strategic process aimed at systematically deconstructing the molecular architecture. For a molecule like this compound, a multi-technique approach is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the constitutional backbone of the molecule, revealing the connectivity of atoms through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns. ¹H NMR maps the proton environments, while ¹³C NMR provides a census of the carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is the lens through which we observe the molecule's functional groups. The vibrational frequencies of bonds within the molecule act as fingerprints for identifying key features such as the hydroxyl (-OH) and alkene (C=C) groups.

-

Mass Spectrometry (MS): MS provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. The fragmentation pattern is a direct consequence of the molecule's stability and the relative strengths of its chemical bonds.

This guide will now delve into the detailed spectroscopic data for this compound, interpreting the spectral features to construct a comprehensive molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The data presented here is based on spectra available in public databases.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.1 | m | 2H | H-6 (cis & trans) |

| ~2.2 | d | 2H | H-4 |

| ~1.5 | q | 2H | H-2 |

| ~1.1 | s | 3H | 3-CH₃ |

| ~0.9 | t | 3H | H-1 |

| Variable | s (broad) | 1H | -OH |

Causality behind Experimental Observations:

-

The downfield chemical shift of the proton at C-5 (~5.8 ppm) is characteristic of a vinylic proton, deshielded by the π-electron system of the double bond. Its complex multiplicity (doublet of doublets of triplets) arises from coupling to the terminal vinyl protons (H-6) and the allylic protons (H-4).

-

The protons at C-6 (~5.1 ppm) are also in the vinylic region and exhibit complex splitting due to geminal and vicinal coupling.

-

The allylic protons at C-4 (~2.2 ppm) are deshielded by the adjacent double bond and appear as a doublet due to coupling with the H-5 proton.

-

The protons of the ethyl group (H-1 and H-2) and the methyl group (3-CH₃) appear in the upfield region, typical for aliphatic protons.

-

The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~134 | C-5 |

| ~118 | C-6 |

| ~74 | C-3 |

| ~47 | C-4 |

| ~34 | C-2 |

| ~27 | 3-CH₃ |

| ~8 | C-1 |

Expertise-Driven Interpretation:

-

The signals for the sp² hybridized carbons of the double bond (C-5 and C-6) are observed in the characteristic downfield region for alkenes.

-

The carbon bearing the hydroxyl group (C-3) is significantly deshielded and appears around 74 ppm, a typical value for a tertiary alcohol.

-

The remaining aliphatic carbons (C-1, C-2, C-4, and the 3-CH₃) resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum of this compound provides clear evidence for its key functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2970-2880 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~990, ~910 | Strong | C-H bend (alkene out-of-plane) |

Trustworthiness of Protocol:

The presence of a strong, broad absorption around 3400 cm⁻¹ is a highly reliable indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The peaks in the 3080 cm⁻¹ and 1640 cm⁻¹ regions are diagnostic for the vinyl group (=C-H and C=C stretching, respectively). The strong C-O stretching absorption around 1150 cm⁻¹ is characteristic of a tertiary alcohol. These absorptions, when observed together, provide a self-validating system for the identification of the tertiary allylic alcohol functionality.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of this compound and insights into its structure through analysis of its fragmentation pattern under electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment of Fragment Ion |

| 114 | Not Observed | Molecular Ion [M]⁺ |

| 99 | Low | [M - CH₃]⁺ |

| 85 | Moderate | [M - C₂H₅]⁺ (α-cleavage) |

| 73 | High | [C₄H₉O]⁺ (α-cleavage) |

| 55 | High | [C₄H₇]⁺ (Allyl cation) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation or rearrangement) |

Authoritative Grounding in Fragmentation Mechanisms:

The fragmentation of tertiary alcohols in EI-MS is often characterized by the facile cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (α-cleavage). In this compound, the molecular ion is typically not observed due to its instability. The major fragmentation pathways are:

-

α-Cleavage: Loss of an ethyl radical to form the ion at m/z 85, and loss of an allyl radical to form the ion at m/z 73. The high relative abundance of the m/z 73 peak suggests this is a particularly favorable fragmentation pathway.

-

Dehydration: Loss of a water molecule is a common fragmentation for alcohols, though it may not always be the most prominent peak.

-

Rearrangements: The presence of a peak at m/z 43 is likely due to further fragmentation and rearrangements of the initial fragment ions. The peak at m/z 55 is a stable allyl cation.

The observed top three peaks in the GC-MS data (m/z 73, 43, and 55) are consistent with these fragmentation pathways.[1]

Visualizing the Molecular Structure and Fragmentation

To further clarify the relationships between the structure and the spectroscopic data, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the IR spectrum confirms the presence of the key hydroxyl and alkene functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This detailed spectroscopic characterization is fundamental for any researcher or professional working with this compound, ensuring its identity, purity, and providing a basis for understanding its chemical properties and reactivity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

Sources

An In-depth Technical Guide to 3-Methyl-5-hexen-3-ol

This guide provides a comprehensive technical overview of 3-Methyl-5-hexen-3-ol (CAS No. 1569-44-4), tailored for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the compound's chemical identity, physicochemical properties, synthesis, reactivity, and its role as a versatile synthetic intermediate.

Compound Identification and Properties

This compound, with the IUPAC name 3-methylhex-5-en-3-ol , is a tertiary allylic alcohol.[1] Its unique structure, featuring both a hydroxyl group on a tertiary carbon and a terminal double bond, makes it a valuable building block in organic chemistry.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methylhex-5-en-3-ol | [1] |

| CAS Number | 1569-44-4 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 138-139 °C (lit.) | General Knowledge |

| Density | 0.835 g/mL at 25 °C (lit.) | General Knowledge |

| Refractive Index | n20/D 1.437 (lit.) | General Knowledge |

| SMILES | CCC(C)(O)CC=C | [1] |

| InChI Key | GBARKLJMQRUBKV-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Grignard Approach

The most direct and common method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an allylmagnesium halide to butan-2-one. The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the ketone, leading to the desired tertiary alcohol in good yield.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure adapted from established methods for Grignard reactions with ketones.[2]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Butan-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Reaction with Butan-2-one: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of butan-2-one in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Workflow Diagram: Grignard Synthesis

Caption: Workflow for the Grignard synthesis of this compound.

Chemical Reactivity: The Babler Oxidation

As a tertiary allylic alcohol, this compound can undergo a variety of transformations. A notable reaction is the Babler oxidation, which involves an oxidative transposition to form an α,β-unsaturated ketone.[3] This reaction is synthetically useful for converting tertiary allylic alcohols into enones, a common motif in many natural products and pharmaceuticals. The mechanism involves the formation of a chromate ester, followed by a[4][4]-sigmatropic rearrangement and subsequent oxidation.[3]

Experimental Protocol: Babler Oxidation

This is a representative protocol for the Babler oxidation of a tertiary allylic alcohol.[5]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite or silica gel

Procedure:

-

Reaction Setup: To a stirred solution of this compound in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-methyl-5-hexen-2-one, can be purified by column chromatography on silica gel.

Reaction Pathway Diagram: Babler Oxidation

Caption: The reaction pathway of the Babler oxidation.

Applications in Synthesis

While direct applications of this compound in drug development are not extensively documented, its structural features make it a valuable intermediate in organic synthesis. Its utility is demonstrated in the synthesis of chiral building blocks. For instance, the related compound (2S,3S)-3-methyl-5-hexen-2-ol has been synthesized using chiral allylboronates, highlighting the potential of this carbon skeleton in asymmetric synthesis.[6] Such chiral alcohols are important precursors for the synthesis of complex natural products and pharmaceuticals.

The fragrance industry also utilizes structurally similar compounds. For example, (Z)-3-hexen-1-ol is used for its fresh, green notes in floral fragrances.[7] This suggests a potential, though less documented, application for derivatives of this compound in this sector.

Spectroscopic Data

The identity and purity of this compound are confirmed through spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Source(s) |

| ¹H NMR | The presence of vinyl protons, an allyl group, and methyl and ethyl groups attached to the carbinol carbon can be observed. | [1] |

| ¹³C NMR | Signals corresponding to the sp² carbons of the double bond, the sp³ carbons of the alkyl chains, and the quaternary carbinol carbon are present. | [1] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and peaks corresponding to C-H sp³, C-H sp², and C=C stretching vibrations are characteristic. | [1] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use appropriate extinguishing media.

References

-

Babler-Dauben Oxidation: Mechanism & Examples. NROChemistry. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. Allylmagnesium bromide. Available at: [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

-

Wikipedia. Babler oxidation. Available at: [Link]

-

Allylic Grignard reagents. Available at: [Link]

-

PubChem. 5-Methyl-5-hexen-3-ol. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. 5-methyl-5-hexen-2-one. Available at: [Link]

-

ResearchGate. (R,R)‐2,3‐Butanediol and (s)‐pinanediol allylboronates in chiral synthesis of (2S,3S)‐3‐methyl‐5‐hexen‐2‐ol. Available at: [Link]

-

ResearchGate. Expanding the scope of the Babler-Daubin oxidation: 1,3-oxidative transposition of secondary allylic alcohols. Available at: [Link]

- Google Patents. Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis.

-

ResearchGate. The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Available at: [Link]

-

SciELO. The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals. Available at: [Link]

-

Semantic Scholar. Expanding the scope of the Babler–Dauben oxidation: 1,3-oxidative transposition of secondary allylic alcohols. Available at: [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. Available at: [Link]

-

ResearchGate. (PDF) Erratum: Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction. Available at: [Link]

-

The Good Scents Company. (Z)-3-hexen-1-ol. Available at: [Link]

-

Wikipedia. Volatile organic compound. Available at: [Link]

Sources

- 1. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Babler oxidation - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

solubility and stability of 3-Methyl-5-hexen-3-ol

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-5-hexen-3-ol

Abstract

This compound is a tertiary allylic alcohol of interest in various chemical syntheses. Its utility in research and development, particularly in fields like fragrance and pharmaceutical chemistry, necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a detailed examination of the solubility and chemical stability of this compound. We delve into the theoretical principles governing these properties, grounded in its unique molecular structure, and present comprehensive, field-proven experimental protocols for their assessment. This document is intended for researchers, scientists, and drug development professionals, offering the technical insights required for handling, formulating, and analyzing this compound effectively.

Introduction and Physicochemical Profile

This compound (CAS: 1569-44-4) is an unsaturated alcohol characterized by two key structural features: a tertiary alcohol group and a terminal alkene (allylic) functionality. This combination dictates its reactivity and physical properties. The tertiary alcohol introduces steric hindrance around the hydroxyl group, while its position adjacent to a double bond allows for potential electronic stabilization effects.[1] A comprehensive understanding of its behavior in various solvent systems and under chemical stress is paramount for its application in synthesis and formulation.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is provided below. This information serves as a foundation for predicting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Appearance | Liquid | [3] |

| Boiling Point | 138-139 °C | [3] |

| Density | 0.835 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.437 | [3] |

| Flash Point | 43.9 °C (111.0 °F) | [3] |

| InChIKey | GBARKLJMQRUBKV-UHFFFAOYSA-N | [4][5] |

| SMILES | CCC(C)(O)CC=C | [4][5] |

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of this compound—containing a polar hydroxyl (-OH) head and a nonpolar seven-carbon hydrocarbon tail—suggests a nuanced solubility profile.

Theoretical Principles

-

Polarity and Hydrogen Bonding : The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates miscibility with polar protic solvents like water and lower-chain alcohols.[6]

-

Hydrocarbon Body : The seven-carbon chain is nonpolar and contributes to van der Waals interactions. As the hydrocarbon character of an alcohol increases, its solubility in water decreases.[7] Therefore, this compound is expected to have limited or partial solubility in water but excellent solubility in nonpolar organic solvents.

-

Solvent Polarity Spectrum : We can predict its solubility across a range of solvents. It should be fully miscible with solvents of intermediate polarity (e.g., acetone, ethyl acetate) and highly soluble in nonpolar solvents (e.g., hexane, toluene) where the hydrocarbon tail can be fully solvated.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a reliable method for assessing the solubility of this compound in various solvent systems. The causality behind this choice of solvents is to probe the compound's behavior in polar protic (water), polar aprotic (acetone), and nonpolar (hexane) environments.

Materials:

-

This compound

-

Deionized Water

-

Ethanol (95%)

-

Acetone

-

Hexane

-

13x100 mm test tubes and rack

-

Graduated pipettes (1 mL)

-

Vortex mixer

Procedure:

-

Label four test tubes: "Water," "Ethanol," "Acetone," and "Hexane."

-

Add 1.0 mL of the respective solvent to each test tube.

-

To each tube, add 50 µL (~5 drops) of this compound.

-

Vortex each tube vigorously for 30 seconds.

-

Observe each tube against a contrasting background for clarity, phase separation, or cloudiness. The "cloud point" indicates the limit of solubility.[8]

-

If the solution is clear (one phase), the compound is considered soluble at this concentration. If two layers form or the mixture is cloudy, it is insoluble or partially soluble.[9]

-

Record observations systematically.

Predicted Solubility Summary

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Partially Soluble | The C7 hydrocarbon chain limits miscibility despite the presence of a hydrogen-bonding -OH group. |

| Ethanol | Polar, Protic | Soluble | Ethanol can hydrogen bond with the -OH group and solvate the hydrocarbon tail effectively. |

| Acetone | Polar, Aprotic | Soluble | The polarity is sufficient to interact with the -OH group, and it is a good solvent for the hydrocarbon portion. |

| Hexane | Nonpolar | Soluble | The dominant nonpolar character of the C7 chain ensures miscibility with nonpolar solvents. |

Stability Profile and Degradation Pathways

The stability of this compound is governed by its status as a tertiary allylic alcohol. This structure presents specific vulnerabilities to degradation under various stress conditions. Understanding these pathways is crucial for defining storage conditions and predicting interactions in complex mixtures.

Theoretical Principles of Stability

-

Tertiary Alcohol Reactivity : Tertiary alcohols are prone to acid-catalyzed dehydration because the reaction proceeds via a relatively stable tertiary carbocation intermediate.[10]

-

Allylic System Reactivity : The double bond is in an allylic position relative to the hydroxyl group. This allows for resonance stabilization of the carbocation intermediate, further increasing its reactivity in SN1-type reactions and dehydration.[1][11] However, this position is also susceptible to oxidative degradation.[12][13]

-

Potential Degradation Pathways : The primary anticipated degradation pathways are acid-catalyzed dehydration to form isomeric dienes and oxidation at either the alcohol carbon or the allylic carbons.

Visualization of Potential Degradation Pathway

The diagram below illustrates the likely acid-catalyzed dehydration pathway, which proceeds through a resonance-stabilized tertiary allylic carbocation to yield multiple diene products.

Caption: Proposed acid-catalyzed dehydration pathway for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[12][14] This protocol outlines a comprehensive study design based on ICH guidelines.[15]

Objective : To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials :

-

This compound

-

Methanol (HPLC grade) as solvent

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV detector, C18 column

-

pH meter, heating block/oven, photostability chamber

Procedure :

-

Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Stress Conditions : For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. A control sample is prepared with 1 mL of stock and 1 mL of methanol.

-

Acid Hydrolysis : Add 0.1 M HCl. Incubate at 60°C for 4 hours.

-

Base Hydrolysis : Add 0.1 M NaOH. Incubate at 60°C for 4 hours.

-

Oxidation : Add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress : Place a vial of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Stress : Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B conditions).

-

-

Sample Analysis :

-

At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by a validated stability-indicating HPLC-UV method. Monitor the peak area of the parent compound and the appearance of new peaks (degradants).

-

Visualization of Forced Degradation Workflow

This diagram outlines the logical flow of the forced degradation study, from sample preparation through analysis.

Caption: High-level workflow for the forced degradation study of this compound.

Analytical Considerations for Stability Assessment

A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound's decline over time.[12]

-

Chromatographic Method : Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is the workhorse for this type of analysis. A gradient elution using a mobile phase of water/acetonitrile or water/methanol is typically effective for separating compounds with varying polarities.

-

Detection : UV detection is suitable if the parent compound and degradants possess a chromophore. For compounds with poor UV absorbance, or for structure elucidation of unknown degradants, Mass Spectrometry (GC-MS or LC-MS) is indispensable.[16][17]

-

Validation : The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the stability data.

Conclusion

This compound presents a solubility profile characteristic of a medium-chain alcohol, with good solubility in organic solvents and limited solubility in water. Its chemical stability is dictated by its dual functionality as a tertiary and allylic alcohol. The compound is particularly susceptible to acid-catalyzed dehydration and potential oxidative degradation. The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive approach for researchers to accurately characterize, handle, and formulate this versatile chemical intermediate, ensuring data integrity and promoting successful research outcomes.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? r/chemistry.

- SLT. (2025). Why Allylic Alcohol Is Stable.

- SLT. (2025). Why Allylic Alcohol Is Stable.

- ResearchGate. (n.d.). Forced degradation studies | Download Table.

- Sarvan Sir-Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX.

- Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

- Chemistry Stack Exchange. (2017). why is tertiary carbocation more stable than primary allylic carbocation?.

- ECHEMI. (n.d.). why is tertiary carbocation more stable than primary allylic carbocation?.

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility.

- MedCrave online. (2016). Forced Degradation Studies.

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.

- Unknown. (n.d.). III Analytical Methods.

- RSC Publishing. (n.d.). Analytical Methods.

- Wikipedia. (n.d.). Volatile organic compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- ResearchGate. (n.d.). Understanding the reactivity of unsaturated alcohols: Experimental and kinetic modeling study of the pyrolysis and oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol.

- RSC Publishing. (n.d.). Analytical Methods.

- Sigma-Aldrich. (n.d.). This compound 98 1569-44-4.

- Stenutz. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C7H14O).

- PubChem. (n.d.). This compound | C7H14O | CID 15288.

Sources

- 1. sltchemicals.com [sltchemicals.com]

- 2. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 1569-44-4 [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]

- 6. bellevuecollege.edu [bellevuecollege.edu]

- 7. scribd.com [scribd.com]

- 8. reddit.com [reddit.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 11. sltchemicals.com [sltchemicals.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ijrpp.com [ijrpp.com]

- 16. env.go.jp [env.go.jp]

- 17. Volatile organic compound - Wikipedia [en.wikipedia.org]

3-Methyl-5-hexen-3-ol: A Technical Guide to Its Synthesis and Putative Biological Origins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-hexen-3-ol, a tertiary alcohol with the chemical formula C₇H₁₄O, is a volatile organic compound recognized for its characteristic aroma, contributing to the fragrance and flavor profiles of various products. While its application in the fragrance industry is established, its natural occurrence and biosynthetic origins remain less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a primary focus on its chemical synthesis due to the limited information on its natural sources. Furthermore, a putative biosynthetic pathway is proposed, offering a theoretical framework for future research into its potential natural origins. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing detailed methodologies and theoretical insights.

Natural Occurrence: An Elusive Presence

Despite the analysis of volatile compounds in a vast array of plants, fruits, and essential oils, the presence of this compound in natural sources is not well-documented in scientific literature. While numerous studies have identified a wide range of alcohols, esters, and other volatile compounds in natural products, specific mention of this compound is scarce. This suggests that if it does occur naturally, it is likely a minor component of the volatile fraction in most organisms or is present in species that have not yet been extensively studied for their aroma profiles. The absence of significant findings highlights a gap in the current understanding of natural product chemistry and presents an opportunity for future research to explore its potential existence in the plant and microbial kingdoms.

Chemical Synthesis: A Reliable Approach

The primary method for obtaining this compound is through chemical synthesis. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, provides an efficient and well-established route to this tertiary alcohol.[1][2]

Synthesis of this compound via Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with a ketone, butan-2-one. The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of butan-2-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Butan-2-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, separatory funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the flask. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.

-

-

Reaction with Butan-2-one:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of butan-2-one in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to obtain pure this compound.

-

Logical Flow of the Grignard Synthesis:

Caption: A proposed biosynthetic pathway for this compound.

Analytical Methodologies: Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile organic compounds like this compound.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

From Natural Matrices (Hypothetical): Volatiles can be extracted using methods such as headspace solid-phase microextraction (HS-SPME), steam distillation, or solvent extraction. The choice of method depends on the matrix and the target compound's volatility.

-

From Synthesis Reaction: A dilute solution of the purified product in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, with the mode and temperature optimized for the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode to obtain the mass spectrum of the compound.

Identification:

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with a reference spectrum from a database (e.g., NIST, Wiley).

Conclusion

This compound remains a compound of interest primarily due to its applications in the fragrance and flavor industries. While its natural occurrence is not well-established, its chemical synthesis via the Grignard reaction is a robust and reliable method for its production. The proposed biosynthetic pathway provides a theoretical basis for future investigations into its potential natural origins. This guide offers a comprehensive resource for researchers, providing detailed protocols for its synthesis and analysis, and aims to stimulate further research into the fascinating world of this volatile organic compound.

References

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

The Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

Sources

An In-depth Technical Guide to the Stereoisomerism and Chirality of 3-Methyl-5-hexen-3-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-hexen-3-ol, a tertiary allylic alcohol, possesses a single stereocenter, rendering it a chiral molecule that exists as a pair of enantiomers. The precise control and understanding of its stereochemistry are of paramount importance, particularly in the fields of pharmaceutical sciences and fine chemical synthesis, where the biological activity of a molecule is often dictated by its three-dimensional structure. This technical guide provides a comprehensive examination of the stereoisomerism and chirality of this compound. It delves into the fundamental principles of its molecular structure, the systematic assignment of its absolute configuration using the Cahn-Ingold-Prelog rules, and explores state-of-the-art methodologies for stereoselective synthesis and enantioseparation. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the study and application of chiral molecules, offering both theoretical insights and practical guidance.

Introduction: The Significance of Chiral Tertiary Allylic Alcohols

Chiral molecules are at the forefront of modern chemistry and pharmacology. The differential interaction of enantiomers with a chiral environment, such as biological receptors, can lead to vastly different physiological responses. This makes the stereoselective synthesis and analysis of chiral compounds a critical aspect of drug discovery and development.[1] Tertiary allylic alcohols, such as this compound, are particularly valuable chiral building blocks in organic synthesis due to the presence of multiple functional groups that can be further elaborated.[2][3] The development of efficient methods for the enantioselective synthesis of these compounds is an active area of research.[4][5]

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a member of the tertiary allylic alcohol family. Its molecular structure consists of a hexane backbone with a double bond between carbons 5 and 6, a hydroxyl group, and a methyl group both attached to carbon 3.[6] This substitution pattern gives rise to its chemical properties and, crucially, its chirality.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [6][7] |

| Molecular Weight | 114.19 g/mol | [6] |

| IUPAC Name | 3-methylhex-5-en-3-ol | [6] |

| CAS Number | 1569-44-4 | [6][7] |

| Density | 0.835 g/cm³ | [7] |

| Boiling Point | 149.5 °C at 760 mmHg | [7] |

| Refractive Index | n20/D 1.437 | [7] |

Chapter 2: Unraveling the Chirality of this compound

The chirality of this compound originates from the presence of a stereocenter at the C3 position. This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and an allyl group (-CH₂CH=CH₂).

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenter can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.[8][9]

Step-by-Step CIP Priority Assignment:

-

Identify the Stereocenter: The stereocenter is the C3 carbon.

-

Assign Priorities to Substituents:

-

Priority 1: The hydroxyl group (-OH) receives the highest priority as oxygen has a higher atomic number than carbon.

-

Priority 2: The allyl group (-CH₂CH=CH₂) has the next highest priority. The carbon attached to C3 is bonded to another carbon of the double bond.

-

Priority 3: The ethyl group (-CH₂CH₃) is next. The carbon attached to C3 is bonded to another carbon.

-

Priority 4: The methyl group (-CH₃) has the lowest priority as it is the smallest carbon-containing substituent.

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer.

-

Determine the Configuration: The direction from the highest priority group (1) to the second (2) and then to the third (3) is traced. A clockwise direction corresponds to the (R) configuration, while a counter-clockwise direction indicates the (S) configuration.

Chapter 3: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is a significant challenge in organic chemistry. General approaches for the asymmetric synthesis of tertiary allylic alcohols are applicable.

Asymmetric Addition to Ketones

One of the most common methods for the synthesis of chiral tertiary alcohols is the enantioselective nucleophilic addition of organometallic reagents to ketones. For this compound, this would involve the addition of an allyl organometallic reagent to butan-2-one in the presence of a chiral catalyst or ligand.

Sources

- 1. hplc.eu [hplc.eu]

- 2. (+)-(R)-5-Methyl-5-hexen-3-ol - CAS号 77118-89-9 - 摩熵化学 [molaid.com]

- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.molbase.com [m.molbase.com]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

A Toxicological and Safety Assessment Framework for 3-Methyl-5-hexen-3-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Known and Unknown

In the landscape of chemical safety and drug development, a comprehensive understanding of a compound's toxicological profile is paramount. This guide focuses on 3-Methyl-5-hexen-3-ol (CAS No. 1569-44-4), a tertiary alkenol. A thorough review of publicly available data reveals a significant gap in direct toxicological evidence for this specific molecule. While its physicochemical properties are documented, crucial safety endpoints such as irritation potential, systemic toxicity, and genotoxicity remain uncharacterized.

This document, therefore, serves a dual purpose. First, it collates and presents the established data for this compound. Second, and more critically, it outlines a robust, scientifically-grounded framework for a comprehensive toxicological evaluation. As Senior Application Scientists, we do not merely follow checklists; we design intelligent, sequential testing strategies that are both scientifically rigorous and ethically mindful, prioritizing in vitro methodologies to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide explains the causal logic behind each proposed experimental phase, providing not just the "what" but the "why," to empower researchers in making informed safety assessments.

Physicochemical Identity and Hazard Classification

A foundational step in any safety assessment is the characterization of the substance. The known physicochemical properties of this compound are summarized below. These parameters are critical as they can influence absorption, distribution, metabolism, and excretion (ADME) pathways, as well as dictate handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| CAS Number | 1569-44-4 | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 138-149.5 °C at 760 mmHg | [2] |

| Density | 0.835 g/mL at 25 °C | [2] |

| Flash Point | 43.89 - 53.1 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.437 | [2] |

| Vapor Pressure | 1.54 mmHg at 25°C |

Based on its flash point, this compound is classified under the Globally Harmonized System (GHS) as a Flammable Liquid.[1][2][4]

This classification necessitates specific precautionary measures for handling and storage, such as keeping the substance away from heat, sparks, and open flames, and using explosion-proof equipment.[4]

The Data Gap: A Call for a Structured Assessment

Beyond its flammability, there is a conspicuous absence of empirical data for this compound across all major toxicological endpoints. Databases such as PubChem and ECHA inventories show no registered studies for acute toxicity, skin/eye irritation, sensitization, genotoxicity, or repeated-dose toxicity.[1] This lack of data precludes a standard risk assessment.

In such scenarios, a de novo safety evaluation is required. The following sections outline a tiered, evidence-based testing strategy, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. This approach ensures data quality, regulatory acceptance, and a commitment to animal welfare.

Tier 1: Evaluation of Local Toxicity

The first tier of assessment focuses on the potential for local effects at the site of contact, primarily the skin and eyes. Modern toxicology strongly advocates for a weight-of-the-evidence approach, beginning with in vitro methods.[5]

Skin Irritation and Corrosion

Scientific Rationale: The initial point of contact for many industrial and pharmaceutical chemicals is the skin. Assessing the potential to cause reversible (irritation) or irreversible (corrosion) skin damage is a critical first step. An irritant classification can significantly impact required personal protective equipment (PPE) and handling procedures.

Proposed Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD TG 439) This in vitro method is a validated and regulatory-accepted alternative to traditional animal testing.[2][6][7] It utilizes a three-dimensional model of human epidermis, which mimics the key physiological and biochemical properties of human skin.[2][7]

Methodology Steps:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is used.[6]

-

Application: this compound is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the test chemical for a defined period (e.g., 60 minutes).

-

Incubation: Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is quantified using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and measured spectrophotometrically.[8]

-

Classification: The substance is classified based on the mean tissue viability relative to a negative control. A viability of ≤ 50% indicates an irritant potential (UN GHS Category 2).[6][7]

Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.

Eye Irritation and Serious Eye Damage

Scientific Rationale: Ocular exposure can lead to effects ranging from transient irritation to severe, irreversible damage. Understanding this potential is crucial, particularly for volatile compounds or those used in products where accidental eye contact is possible.

Proposed Protocol: In Vitro Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492) Similar to the skin irritation test, this in vitro method provides a humane and scientifically relevant alternative for assessing eye irritation potential.[9][10] It can identify chemicals that do not require classification for eye irritation or serious eye damage from those that do.[10][11]

Methodology Steps:

-

Test System: A three-dimensional RhCE model is used.

-

Application & Exposure: The test chemical is applied to the corneal model for a defined period.

-

Viability Assessment: Cell viability is measured via the MTT assay post-exposure.

-

Classification: A viability cut-off (e.g., >60%) is used to identify substances not requiring classification (UN GHS No Category).[9] Substances inducing viability below this threshold require further evaluation.[9] A positive result in this assay would trigger progression to a more definitive test, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437), to distinguish between irritants (Category 2) and those causing serious eye damage (Category 1).

Caption: Workflow for OECD TG 429 Local Lymph Node Assay.

Tier 2: Evaluation of Systemic and Genotoxic Effects

Following the assessment of local toxicity, the focus shifts to potential systemic effects after absorption and the potential for the chemical to interact with genetic material.

Acute Systemic Toxicity

Scientific Rationale: Acute toxicity studies provide information on the potential health hazards arising from a single, short-term exposure to a substance. These studies determine the LD50 (median lethal dose) or LC50 (median lethal concentration) and identify signs of toxicity and target organs. This data is fundamental for GHS classification and for setting dose levels in subsequent repeated-dose studies.

Proposed Protocols:

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): These guidelines provide stepwise procedures to estimate the LD50 with a reduced number of animals compared to historical methods. The choice of guideline depends on the expected toxicity.

-

Acute Dermal Toxicity (OECD TG 402): This test determines the toxicity following a 24-hour dermal application.

-

Acute Inhalation Toxicity (OECD TG 403): Given the compound's vapor pressure, assessing inhalation toxicity is prudent. This test evaluates toxicity following a 4-hour inhalation exposure to a gas, vapor, or aerosol. [12][13][14]

Genotoxicity

Scientific Rationale: Genotoxicity assessment is a cornerstone of chemical safety evaluation. It investigates a compound's ability to cause damage to DNA or chromosomes, which can lead to heritable mutations or cancer. [15]A standard battery of in vitro tests is required to screen for different types of genetic damage.

Proposed Protocol 1: Bacterial Reverse Mutation Test / Ames Test (OECD TG 471) This is a widely used initial screen for a chemical's potential to cause gene mutations. [16]The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). Methodology Steps:

-

Strains: A minimum of five bacterial strains is used to detect various types of point mutations (frameshift and base-pair substitutions). [17]2. Metabolic Activation: The test is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized. 3. Exposure: Bacteria are exposed to various concentrations of this compound on agar plates with limited amounts of the required amino acid.

-

Scoring: If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a positive result. [16] Proposed Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) This assay detects damage to chromosomes. It identifies substances that cause chromosomal breakage (clastogens) or changes in chromosome number (aneugens). [18][19][20] Methodology Steps:

-

Cell Culture: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are used. [18][19]2. Exposure: Cells are exposed to the test chemical, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell (binucleated) stage, which allows for the analysis of cells that have completed one mitosis. [19]4. Micronuclei Scoring: After staining, the cells are examined microscopically (or by flow cytometry) for the presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm of binucleated cells that represent chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. [15][20]5. Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. [19]

Caption: Tiered In Vitro Genotoxicity Testing Strategy.

Tier 3: Repeated Dose Systemic Toxicity

Scientific Rationale: If the intended use of the chemical could lead to repeated or prolonged human exposure, a sub-chronic repeated dose study is necessary. This study provides crucial information on target organs, the potential for accumulation, and establishes a No-Observed-Adverse-Effect Level (NOAEL). [21][22][23]The NOAEL is a critical value used for deriving safe exposure levels for humans, such as a Permitted Daily Exposure (PDE) or an Acceptable Daily Intake (ADI).

Proposed Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) This guideline is the standard for assessing sub-chronic toxicity. [21][22][24] Methodology Steps:

-

Animal Model: The preferred species is the rat. [22]Groups of animals (typically 10 per sex per group) are used. [22][25]2. Dose Administration: The test substance is administered daily for 90 days, usually via oral gavage or in the diet/drinking water. [23]At least three dose levels plus a control group are used. [22]3. In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. [21][24]4. Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis to assess effects on major organ systems (e.g., liver, kidney).

-